

JTE-607: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Jte-607	
Cat. No.:	B1662373	Get Quote

Full Chemical Name: ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride

Executive Summary

JTE-607 is a potent small molecule inhibitor of inflammatory cytokine synthesis with significant therapeutic potential in oncology and inflammatory diseases. Initially identified as a broad-spectrum cytokine inhibitor, its direct molecular target has been elucidated as Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), a critical endonuclease in the pre-messenger RNA (pre-mRNA) 3'-end processing machinery. JTE-607 is a prodrug that is intracellularly converted to its active metabolite, which then selectively inhibits CPSF3. This inhibition leads to a disruption of pre-mRNA cleavage and polyadenylation, resulting in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in specific cancer cell types, notably Acute Myeloid Leukemia (AML) and Ewing's sarcoma. This technical guide provides an in-depth overview of JTE-607, including its mechanism of action, key experimental data, and detailed protocols for researchers in drug development and related scientific fields.

Mechanism of Action

JTE-607 exerts its biological effects through a unique mechanism involving the inhibition of premRNA processing. As a prodrug, **JTE-607** is readily cell-permeable. Intracellularly, it is hydrolyzed by carboxylesterase 1 (CES1) into its active carboxylic acid form.[1][2][3] This active metabolite then directly binds to and inhibits the endonuclease activity of CPSF3.[4][5]







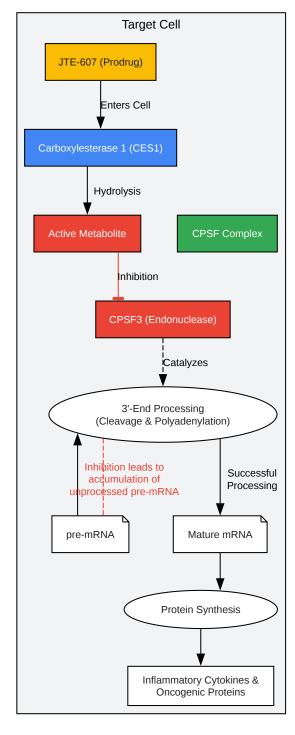
CPSF3 is a core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex, which is essential for the 3'-end processing of most eukaryotic pre-mRNAs. This process involves the cleavage of the nascent pre-mRNA and the subsequent addition of a poly(A) tail, which are crucial steps for mRNA stability, nuclear export, and translation.

By inhibiting CPSF3, the active form of **JTE-607** prevents the cleavage of pre-mRNAs, leading to an accumulation of unprocessed transcripts and transcriptional readthrough.[4][5][6] This disruption of mRNA maturation ultimately results in the downregulation of the corresponding protein expression. The sensitivity of different transcripts to **JTE-607** appears to be sequence-specific, which may explain its potent effects on certain cancer types and inflammatory pathways.[2][7][8]

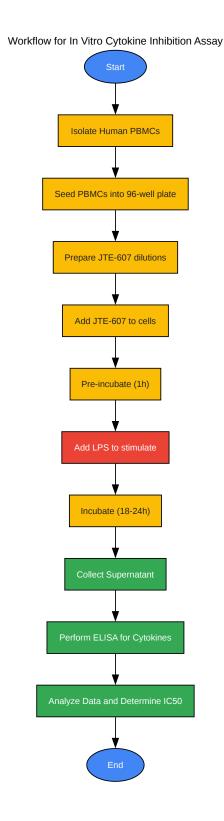
Signaling Pathway of JTE-607 Action



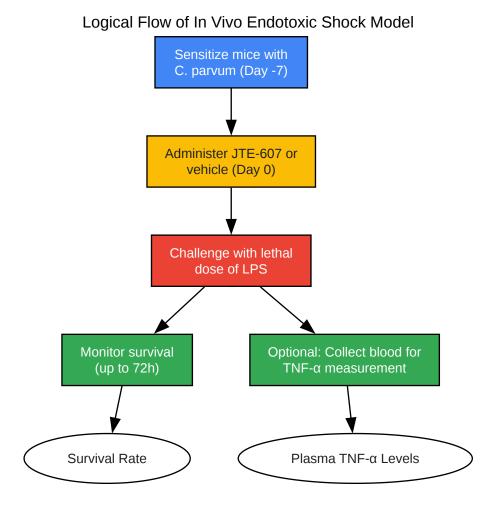
Mechanism of Action of JTE-607











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